N-CBZ-Phe-Arg-AMC
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CBZ-Phe-Arg-AMC involves several steps:
Protection of Amino Groups: The amino groups of phenylalanine and arginine are protected using carbobenzyloxy (CBZ) groups.
Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The CBZ groups are removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Coumarin Derivative Addition: The final step involves coupling the deprotected dipeptide with 7-amido-4-methylcoumarin (AMC) under mild conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of protected amino acids and coupling reagents.
Automated Peptide Synthesizers: Use of automated peptide synthesizers to streamline the coupling and deprotection steps.
Purification: High-performance liquid chromatography (HPLC) is employed to purify the final product to achieve high purity levels
Chemical Reactions Analysis
Types of Reactions
N-CBZ-Phe-Arg-AMC undergoes several types of chemical reactions:
Hydrolysis: Enzymatic hydrolysis by proteases results in the cleavage of the peptide bond, releasing AMC, which exhibits strong fluorescence.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenylalanine and arginine residues.
Substitution: Substitution reactions can occur at the coumarin moiety, altering its fluorescence properties
Common Reagents and Conditions
Hydrolysis: Proteases such as cathepsins, kallikreins, and plasmin in buffered solutions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) under controlled conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) in aqueous or organic solvents
Major Products
AMC: The major product formed from enzymatic hydrolysis is 7-amido-4-methylcoumarin (AMC), which exhibits strong fluorescence.
Modified Peptides: Products from oxidation, reduction, or substitution reactions vary depending on the specific reagents and conditions used
Scientific Research Applications
N-CBZ-Phe-Arg-AMC has a wide range of scientific research applications:
Biochemistry: Used as a substrate to study the activity of proteases, including cathepsins, kallikreins, and plasmin.
Cell Biology: Employed in assays to monitor protease activity in cell lysates and live cells.
Medicine: Utilized in diagnostic assays to detect protease activity associated with various diseases, including cancer and neurodegenerative disorders.
Pharmacology: Used in drug discovery to screen for protease inhibitors and modulators
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
N-CBZ-Phe-Arg-AMC hydrochloride: A similar compound with a hydrochloride salt form.
This compound TFA: A trifluoroacetic acid salt form of the compound
Uniqueness
This compound is unique due to its:
Fluorescence Properties: The significant increase in fluorescence upon enzymatic cleavage makes it a valuable tool for studying protease activity.
Versatility: It can be used with various proteases, making it suitable for a wide range of biochemical and medical research applications
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N6O6/c1-21-17-29(40)45-28-19-24(14-15-25(21)28)37-30(41)26(13-8-16-36-32(34)35)38-31(42)27(18-22-9-4-2-5-10-22)39-33(43)44-20-23-11-6-3-7-12-23/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,34,35,36)/t26-,27-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGDDBWFXDMARY-SVBPBHIXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N6O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65147-22-0 | |
Record name | Z-Phe-Arg-AMC | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65147-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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